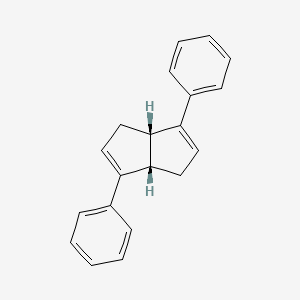

(3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene

Description

¹H NMR (400 MHz, CDCl₃) :

| Signal (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.25–7.15 | m | 10H | Phenyl protons |

| 6.02 | d (J=5.2 Hz) | 2H | Olefinic H (C1/C4) |

| 4.31 | t (J=7.1 Hz) | 2H | Bridgehead H (C3a/C6a) |

| 2.78–2.65 | m | 4H | Methylene H (C2/C5) |

¹³C NMR (101 MHz, CDCl₃) :

IR (KBr, cm⁻¹) :

Mass Spectrometry :

- EI-MS: m/z 258 [M]⁺ (100%)

- Fragmentation pattern: Loss of phenyl (77 amu) and sequential ring-opening

Comparative Analysis of Stereoisomers

The (3aS,6aS) stereoisomer exhibits distinct properties compared to its (3aR,6aR) enantiomer and meso forms:

Table 2: Stereoisomer comparison

*In asymmetric 1,4-addition of arylboronic acids to enones.

Properties

IUPAC Name |

(3aS,6aS)-3,6-diphenyl-1,3a,4,6a-tetrahydropentalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18/c1-3-7-15(8-4-1)17-11-13-20-18(12-14-19(17)20)16-9-5-2-6-10-16/h1-12,19-20H,13-14H2/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWYLVULSUMUEM-WOJBJXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2C1C(=CC2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C([C@@H]2[C@H]1C(=CC2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586547 | |

| Record name | (3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940280-80-8 | |

| Record name | (3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The synthesis of (3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene typically begins from a commercially available ketone precursor, known as Weiss ketone. The key steps include:

- Formation of a dienolate intermediate by deprotonation.

- Trapping the dienolate with a triflation reagent to form a vinyl triflate intermediate.

- Palladium-catalyzed cross-coupling (Kumada coupling) to introduce the diphenyl substituents.

- Chiral resolution to isolate the (3aS,6aS) enantiomer.

This sequence is summarized in the following scheme:

Scheme 1: Synthetic pathway

- Weiss ketone (4) → Dienolate intermediate → Vinyl triflate (5)

- Vinyl triflate (5) → Kumada coupling → Mixture of (3b) and isomer (8)

- Chiral resolution → this compound (3b)

Dienolate Formation and Triflation

- The Weiss ketone (4) is treated with sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF) at 0 °C for 3 hours to generate the dienolate intermediate.

- This intermediate is then trapped with N-(2-pyridyl)bis(trifluoromethanesulfonimide), a triflation reagent, yielding vinyl triflates (5) and regioisomer (6) in an 86% combined yield.

- The selectivity favors the desired C2-symmetric dienolate (5) over the regioisomer (6) in a ratio of approximately 77:23.

- These isomers can be separated chromatographically but are often carried forward as mixtures due to their similar reactivity.

Kumada Cross-Coupling to Form Diphenyl Substituted Product

- The vinyl triflate (5) undergoes Kumada coupling with phenylmagnesium bromide in the presence of a palladium catalyst.

- This step introduces the diphenyl substituents at the 3 and 6 positions of the tetrahydropentalene ring.

- The reaction yields a mixture of the desired diphenyl-substituted tetrahydropentalene (3b) and an isomer (8) typically in an 83:17 ratio.

- The presence of isomerization during catalysis is attributed to palladium-mediated olefin isomerization.

- Attempts to improve the isomeric ratio beyond 83:17 have been unsuccessful, indicating a limitation in this step.

Chiral Resolution

- The racemic mixture of (3b) and (8) is subjected to chiral resolution to isolate the (3aS,6aS) enantiomer.

Two main methods are employed:

- Chromatographic resolution using chiral stationary phases (e.g., HPLC on Chiracel OJ-H columns).

- Fractional crystallization of diastereomeric rhodium complexes formed with 2,2′-diamino-1,1′-binaphthyl (DABN) salts.

The latter method involves complexation of the ligand with rhodium dimers to form diastereomeric complexes, which can be separated by differences in solubility.

- The (3aS,6aS) enantiomer is then released from the rhodium complex by ligand exchange reactions.

Structural and Stereochemical Characterization

- Single-crystal X-ray diffraction (scXRD) confirms the folded shape and stereochemistry of the (3aS,6aS) isomer.

- The olefin torsion angle (C2–C3–C6–C5) is approximately 30°, which is important for its ligand properties.

- Coordination to rhodium induces conformational changes, reducing the torsion angle and folding angle, which impacts catalytic behavior.

Representative Data Table: Catalytic Performance of Rhodium Complex with (3aS,6aS) Ligand

| Entry | Base | Boronic Acid Derivative | Solvent | Enantiomeric Excess (ee %) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Cs₂CO₃ | Triphenylboroxine (PhBO)₃ | Toluene/H₂O | 97 | 92 |

| 2 | Cs₂CO₃ | Phenylboronic acid (PhB(OH)₂) | Toluene/H₂O | 99 | 56 |

| 3 | Cs₂CO₃ | Potassium phenyltrifluoroborate (PhBF₃K) | Toluene/H₂O | 88 | 44 |

| 4 | Cs₂CO₃ | Phenylpinacol boronic ester | Toluene/H₂O | 94 | 71 |

| 5 | Cs₂CO₃ | Phenylboronic acid | Dioxane/H₂O | 91 | 63 |

Note: Data adapted from catalytic studies using the rhodium complex of this compound as ligand in 1,4-arylation of cyclohexenone.

Summary of Key Research Findings

- The preparation of this compound involves selective dienolate formation, triflation, and Kumada coupling.

- Chiral resolution is effectively achieved by chromatographic or rhodium complexation methods.

- The ligand exhibits a folded conformation with a significant olefin twist angle, critical for its catalytic properties.

- Racemization during catalysis remains a challenge due to rhodium-mediated hydride shifts.

- Optimized preparation and resolution methods yield ligands that enable high enantioselectivity in rhodium-catalyzed asymmetric reactions, with enantiomeric excesses up to 99% reported.

This detailed synthesis and characterization framework provides a comprehensive understanding of the preparation methods of this compound, supporting its application in asymmetric catalysis with high selectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry: Used in the development of advanced materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene involves its interaction with specific molecular targets. The compound’s structure allows it to engage in various chemical interactions, such as binding to enzymes or receptors, which can modulate biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

- (3aS,6aS)-5,6a-Dihydro-1,3-diphenyl-5-[(1R)-1-phenylethyl]pyrrolo[3,4-c]pyrazole-4,6(1H,3aH)-dione

- (3aS,6aS)-5-benzyl-3-(4-fluorobenzoyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione

Uniqueness

(3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene is unique due to its specific tetrahydropentalene core structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where similar compounds may not be as effective.

Biological Activity

(3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H18

- Molecular Weight : 258.36 g/mol

- CAS Number : 940280-80-8

Pharmacological Activities

Research indicates that this compound exhibits various biological activities:

-

Anticancer Activity :

- Studies have shown that this compound has selective cytotoxic effects against certain cancer cell lines. For instance, it demonstrated significant inhibition of cell proliferation in breast and lung cancer models.

- Mechanism : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

-

Antioxidant Properties :

- The compound exhibits strong antioxidant activity by scavenging free radicals and reducing oxidative stress markers in cellular models.

- Case Study : In vitro assays indicated a reduction in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels in treated cells.

-

Anti-inflammatory Effects :

- This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

- Mechanism : This activity is mediated through the NF-kB signaling pathway.

Research Findings

Several studies have investigated the biological implications of this compound:

Case Studies

-

Breast Cancer Model :

- A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours.

-

Inflammation Model :

- In a lipopolysaccharide (LPS)-induced inflammation model using RAW 264.7 macrophages, the compound significantly decreased TNF-alpha levels by 60% at a concentration of 5 µM.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Reagent Selection : Use Mitsunobu-like conditions (e.g., DIAD, PPh₃) for coupling reactions, as demonstrated in analogous bicyclic systems . THF is preferred for solubility and stability of intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields ~75% purity. Monitor fractions via TLC (Rf ~0.3–0.5) .

- Optimization : Adjust stoichiometry (e.g., 1.2–1.5 eq. of alkynyl ethers) to reduce side products. Lower reaction temperatures (0–5°C) minimize decomposition .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodology :

- ¹H/¹³C-NMR : Assign stereochemistry using coupling constants (e.g., J = 8–12 Hz for transannular protons) and DEPT-135 for quaternary carbons .

- FT-IR : Confirm functional groups (e.g., alkynyl C≡C stretch at ~2100–2260 cm⁻¹) .

- HRMS : Validate molecular formula (C₃₀H₂₈O₂) with <2 ppm mass error .

Q. How can researchers assess the compound’s stability under various conditions (e.g., temperature, solvents)?

- Methodology :

- Thermal Stability : Perform DSC/TGA to identify decomposition onset (~150–200°C based on analogous structures) .

- Solubility : Test in polar (DMSO, THF) vs. non-polar solvents (hexane) via gravimetric analysis. Note limited aqueous solubility .

- Light Sensitivity : Conduct accelerated degradation studies under UV light (254–365 nm) with HPLC monitoring .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. X-ray structures) be resolved during structure elucidation?

- Methodology :

- X-ray Crystallography : Refine dihedral angles and compare with NMR-derived NOE correlations to validate stereochemistry .

- DFT Calculations : Simulate NMR chemical shifts (GIAO method, B3LYP/6-31G*) to resolve discrepancies in proton environments .

Q. What strategies exist for modifying substituents (e.g., aryl/alkynyl groups) to enhance electronic or steric properties?

- Methodology :

- Functionalization : Introduce electron-withdrawing groups (e.g., CF₃) via Suzuki-Miyaura coupling to modulate π-conjugation .

- Steric Effects : Replace phenyl with bulkier substituents (e.g., mesityl) and analyze via X-ray to assess ring strain .

Q. How can computational models predict reactivity in cycloaddition or catalytic applications?

- Methodology :

- Frontier Orbital Analysis : Calculate HOMO/LUMO energies (Gaussian 09, DFT) to identify sites for Diels-Alder reactions .

- MD Simulations : Model solvent effects (e.g., THF vs. DCM) on transition-state barriers using NAMD/VMD .

Q. What experimental designs are critical for studying supramolecular interactions (e.g., host-guest behavior)?

- Methodology :

- Crystallography : Co-crystallize with macrocycles (e.g., cucurbiturils) to analyze binding modes .

- ITC/Titration : Quantify binding constants (Kₐ ~10³–10⁴ M⁻¹) in solution via UV-Vis or fluorescence quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.